N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditionsorganic solvent, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound can bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.
2-(1-methylpyrazol-4-yl)ethanamine: Used in various chemical syntheses and as a research chemical
Uniqueness
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and methyl groups on the pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12;/h6,8H,5,7H2,1-4H3,(H,13,15);1H |
InChI Key |
NHOKRBQYCMXLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
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